molecular formula C18H15N3O2S2 B15106369 1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one

1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one

Cat. No.: B15106369
M. Wt: 369.5 g/mol
InChI Key: GWBYMCRMNLIBLW-UHFFFAOYSA-N
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Description

1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a thiophene ring fused with a pyrimidine ring, linked to a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine rings. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones can then be further functionalized to introduce the thioacetyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the core structure but lack the pyrrolidin-2-one moiety.

    Pyrrolidin-2-ones: These compounds have the pyrrolidin-2-one structure but lack the thiophene and pyrimidine rings.

Uniqueness

1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one is unique due to its combination of the thiophene, pyrimidine, and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

1-[3-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C18H15N3O2S2/c22-15(10-25-18-14-6-8-24-17(14)19-11-20-18)12-3-1-4-13(9-12)21-7-2-5-16(21)23/h1,3-4,6,8-9,11H,2,5,7,10H2

InChI Key

GWBYMCRMNLIBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)CSC3=NC=NC4=C3C=CS4

Origin of Product

United States

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